molecular formula C7H10FNO2 B12978171 (S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid

(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid

Cat. No.: B12978171
M. Wt: 159.16 g/mol
InChI Key: WHYWSVCITOXRSF-SIZQZZMJSA-N
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Description

(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid is a novel compound that has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique bicyclo[1.1.1]pentane scaffold, which imparts distinct physicochemical properties, making it a valuable building block for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid typically involves radical fluorination techniques. One common method employs transition metal-mediated radical fluorination, where silver nitrate acts as a catalyst, and Selectfluor serves as the fluorine source . The reaction is carried out in an acetone-water mixture at room temperature or under reflux conditions, yielding the desired fluorinated product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, employing robust purification techniques such as flash chromatography and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane scaffold provides a rigid and sterically demanding structure, which can enhance binding affinity and selectivity towards certain enzymes and receptors. The fluorine atom contributes to the compound’s lipophilicity and metabolic stability, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid stands out due to its unique bicyclo[1.1.1]pentane core, which imparts distinct physicochemical properties. This scaffold is less common in medicinal chemistry, making the compound a valuable addition to the chemical space. Its fluorine atom further enhances its metabolic stability and lipophilicity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H10FNO2

Molecular Weight

159.16 g/mol

IUPAC Name

(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid

InChI

InChI=1S/C7H10FNO2/c8-7-1-6(2-7,3-7)4(9)5(10)11/h4H,1-3,9H2,(H,10,11)/t4-,6?,7?/m1/s1

InChI Key

WHYWSVCITOXRSF-SIZQZZMJSA-N

Isomeric SMILES

C1C2(CC1(C2)F)[C@@H](C(=O)O)N

Canonical SMILES

C1C2(CC1(C2)F)C(C(=O)O)N

Origin of Product

United States

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